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The compound ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride is a chiral pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. Its structure indicates potential for various biological interactions due to the presence of both aromatic and aliphatic components. The hydrochloride form enhances its solubility in aqueous environments, which is beneficial for pharmacological applications.
The chemical reactivity of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride can be explored through several types of reactions:
Studies suggest that compounds similar to ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride exhibit significant biological activities, including:
The biological activity can be predicted using computational models that analyze structure-activity relationships (SAR) .
The synthesis of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride typically involves:
((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride has potential applications in:
Interaction studies involving ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride focus on its binding affinity to various biological targets:
Several compounds share structural features with ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride. A comparison highlights their unique characteristics:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Methylpyrrolidine | Methyl substitution on pyrrolidine | Mild psychoactive effects |
| 1-(4-Chlorophenyl)-2-pyrrolidinone | Similar chlorinated aromatic system | Antidepressant properties |
| 3-Hydroxy-N-methylpyrrolidine | Hydroxymethyl derivative | Analgesic and anti-inflammatory effects |
These comparisons illustrate that while these compounds may exhibit similar structural motifs, variations in substituents significantly influence their biological activities and therapeutic potentials.
The pyrrolidine core of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride is typically constructed via cyclization reactions or catalytic asymmetric hydrogenation. A notable approach involves the stereoselective tandem synthesis of pyrrolidine derivatives using Ir-f-phamidol catalysts, which enable the formation of contiguous stereocenters with >90% enantiomeric excess (ee) . For this compound, the (3S,4R) configuration is achieved through a kinetically controlled cyclization of γ-amino ketone intermediates, leveraging chiral auxiliaries or asymmetric catalysis to enforce the desired stereochemistry .
Key synthetic steps include:
The stereochemical outcome is validated via X-ray crystallography and NMR spectroscopy, with the trans-configuration of the pyrrolidine ring confirmed by coupling constants (J = 9–11 Hz for H3–H4) .
Catalytic asymmetric hydrogenation (CAH) plays a pivotal role in constructing the chiral amine moiety. Ru(η³-methallyl)₂(cod) complexes modified with trans-chelating bisphosphine ligands (e.g., PhTRAP) achieve up to 99.7% ee in the hydrogenation of 2,3,5-trisubstituted pyrroles, a critical step in forming the pyrrolidine scaffold . For ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol, the hydrogenation of a prochiral γ-amino ketone precursor proceeds via a stepwise mechanism:
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Ru-PhTRAP | γ-Amino ketone | 92 | 79 | |
| Ir-f-phamidol | 4-Chlorophenyl-pyrrolidine | 85 | 93 |
The hydrochloride salt enhances the compound’s solubility and stability. Salt formation is typically performed in polar aprotic solvents (e.g., dichloromethane or THF) by treating the free base with HCl gas or concentrated hydrochloric acid. Counterion exchange studies reveal that chloride ions provide optimal crystallinity, with a melting point of 248–250°C and solubility of 12.5 mg/mL in water .
Critical parameters for salt formation: